molecular formula C22H13ClF6N2O2 B5037320 3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide

3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide

Cat. No.: B5037320
M. Wt: 486.8 g/mol
InChI Key: CGJDBGWWKWPHJI-UHFFFAOYSA-N
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Description

3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a chloro substituent, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide typically involves multiple steps, starting with the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride. This intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions . The resulting benzoyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites, thereby altering cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoyl chloride
  • 4-Chlorobenzoyl chloride
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide is unique due to the combination of trifluoromethyl groups and a chloro substituent, which impart distinct chemical properties such as high stability, lipophilicity, and reactivity. These properties make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-chloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF6N2O2/c23-17-7-6-12(19(32)30-16-4-2-1-3-5-16)10-18(17)31-20(33)13-8-14(21(24,25)26)11-15(9-13)22(27,28)29/h1-11H,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJDBGWWKWPHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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